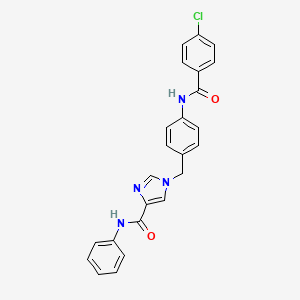

1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of bimetallic nanoparticles as catalysts . For example, Ni/Cu bimetallic nanoparticles have been used in the synthesis of compounds with similar structures . The synthesis process is confirmed by various methods such as Scanning Electron Microscopy (SEM), Electron Diffraction X-ray (EDX), X-ray fluorescence spectroscopy (XRF), X-ray diffraction (XRD), and Transmission Electron Microscopy (TEM) .Chemical Reactions Analysis

Compounds with similar structures have been studied for their chemical reactions. For instance, Ni/Cu bimetallic nanoparticles have been used as a catalyst for the chemoselective oxidation of alcohol to the corresponding aldehyde and chemoselective reduction of aromatic nitro substituents to the corresponding amino substituents .Applications De Recherche Scientifique

Imidazole Compounds in Cancer Treatment

Imidazole derivatives, particularly those structurally related to 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, have demonstrated notable potential in antitumor research. Notably, derivatives such as bis(2-chloroethyl)amino imidazoles and benzimidazoles have been identified for their antitumor properties. Some of these compounds have progressed past preclinical testing, indicating their significance in the search for new antitumor drugs and compounds with varied biological properties (Iradyan, 2009).

Antiprotozoal and Antiparasitic Applications

Imidazole Derivatives in Antiprotozoal Research

Quaternary 2-phenylimidazo[1,2-a]pyridinum salts, derivatives related to the core structure of 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, have shown significant antiprotozoal activity. These compounds, particularly those with guanylhydrazone functionality, have demonstrated potent activity against Trypanosoma rhodesiense, highlighting their potential in antiprotozoal and antiparasitic therapy (Sundberg, 1990).

Antidiabetic Research

Imidazoline Derivatives and Glucose Homeostasis

Research into imidazoline derivatives, structurally akin to 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, has identified compounds with significant potential in modulating glucose homeostasis in type II diabetes models. Compounds like 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine have demonstrated potent antidiabetic activity, mediated by an increase in insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan, 1999).

Anti-Hyperlipidemic Research

Imidazole-5-Carboxamide Derivatives in Lipid Regulation

Imidazole-5-carboxamide derivatives have shown promise in anti-hyperlipidemic research. Compounds synthesized as part of this category have been tested in animal models, revealing significant decreases in plasma levels of triglycerides, low-density lipoprotein, and total cholesterol, while increasing high-density lipoprotein levels. This indicates their potential in managing hyperlipidemia and related cardiovascular conditions (Jasim, 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface. It plays a crucial role in the regulation of several cellular processes, including cell survival and death, neurotransmission, and immune response .

Mode of Action

The compound acts as an agonist for the human sigma-1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, is the sigma-1 receptor. The compound’s interaction with its target leads to changes in the cell, specifically in the regulation of calcium signaling and other cellular processes .

Biochemical Pathways

calcium signaling pathways . Calcium signaling is crucial for several cellular functions, including cell growth, apoptosis, and immune response .

Result of Action

The compound’s action on the sigma-1 receptor can lead to a variety of cellular effects. For instance, it has been shown to exhibit antiproliferative activity against certain cancer cell lines . This means that the compound can inhibit the growth of these cells, making it potentially useful in cancer treatment .

Propriétés

IUPAC Name |

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O2/c25-19-10-8-18(9-11-19)23(30)27-21-12-6-17(7-13-21)14-29-15-22(26-16-29)24(31)28-20-4-2-1-3-5-20/h1-13,15-16H,14H2,(H,27,30)(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXGTKCHIFFVLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)

![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386192.png)

![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)

![N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386204.png)